REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([NH2:5])=[O:4].C(Cl)(=O)[C:7](Cl)=[O:8].[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].CCCCCCC>C(Cl)CCl.ClCCl>[C:12]([O:16][C:7](=[O:8])[NH:5][C:3](=[O:4])[CH2:2][Br:1])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
9.76 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
solvent
|
Quantity
|
37.5 (± 2.5) mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours (the suspension
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The heating mantle was withdrawn
|
Type
|
TEMPERATURE
|
Details
|
to maintain temperature below 15° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0-15° C. for 15-30 min
|
Duration
|
22.5 (± 7.5) min
|
Type
|
WASH
|
Details
|
washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer
|
Type
|
WASH
|
Details
|
otherwise, continue washing with water
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove about 200-250 ml solvent (A slurry
|
Type
|
CUSTOM
|
Details
|
was formed)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove about 50-70 ml solvent at reduced pressure
|
Type
|
ADDITION
|
Details
|
Heptane (110 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with heptane (30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC(CBr)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |